molecular formula C21H20N2O5 B4949499 isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate

isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate

Cat. No.: B4949499
M. Wt: 380.4 g/mol
InChI Key: FXUZAVKZMBMCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is commonly referred to as IDPN and is known for its ability to induce neurotoxicity in experimental animals. In

Mechanism of Action

The mechanism of action of IDPN involves the disruption of microtubule assembly in the vestibular hair cells of the inner ear. This disruption leads to the degeneration of the vestibular system and the subsequent balance disorders and ataxia. IDPN also affects the microtubules in other cells, leading to its potential applications in cancer research.
Biochemical and Physiological Effects
IDPN has been shown to affect the levels of neurotransmitters in the central nervous system, including dopamine, norepinephrine, and serotonin. The compound also affects the levels of various enzymes and proteins involved in the maintenance of cellular homeostasis. These effects of IDPN on the biochemical and physiological processes in the body have been extensively studied to understand the mechanisms of neurotoxicity.

Advantages and Limitations for Lab Experiments

IDPN is a useful tool for inducing neurotoxicity in experimental animals, making it a valuable compound for studying the effects of neurotoxicity on the central nervous system. However, the compound has limitations, including its potential toxicity to researchers and the need for careful handling and disposal.

Future Directions

There are several future directions for research on IDPN, including the development of treatments for balance disorders and ataxia, the exploration of its potential applications in cancer research, and the study of its effects on other physiological processes in the body. Additionally, further research is needed to understand the mechanisms of neurotoxicity induced by IDPN and to develop safer methods of handling and disposal of the compound.
Conclusion
In conclusion, IDPN is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research areas. The compound is known for its ability to induce neurotoxicity in experimental animals and has been extensively used in scientific research to study the effects of neurotoxicity on the central nervous system. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IDPN have been discussed in this paper.

Synthesis Methods

The synthesis of IDPN involves the reaction of isopropyl p-aminobenzoate with phthalic anhydride and acetic anhydride in the presence of sulfuric acid. This reaction results in the formation of IDPN as a white crystalline powder with a melting point of 128-130°C.

Scientific Research Applications

IDPN has been extensively used in scientific research to induce neurotoxicity in experimental animals. The compound is known to cause degeneration of the vestibular system in the inner ear, leading to balance disorders and ataxia. This property of IDPN has been used to study the effects of neurotoxicity on the central nervous system and to develop treatments for balance disorders.

Properties

IUPAC Name

propan-2-yl 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-12(2)28-21(27)14-8-10-15(11-9-14)22-18(24)13(3)23-19(25)16-6-4-5-7-17(16)20(23)26/h4-13H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUZAVKZMBMCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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